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molecular formula C12H16O2 B2449898 4-Methyl-3-phenylpentanoic acid CAS No. 51690-50-7

4-Methyl-3-phenylpentanoic acid

Cat. No. B2449898
M. Wt: 192.258
InChI Key: QTSNMZCWXXMRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906072B1

Procedure details

Under a nitrogen atmosphere, sodium hydride (60%, 1.2 g) was added at 0° C. to a tetrahydrofuran solution (30 mL) of tert-butyldiethylphosphonoacetate (4.9 g). After 10 minutes, the temperature of the mixture was naturally returned to room temperature, and the mixture was stirred. After 1 hour, a tetrahydrofuran solution (10 mL) of isobutyrophenone (4.0 g) was added. After stirring for 13 hours, the organic layer was separated by adding water and ethyl acetate thereto. The resulting organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. After filtering off the drying agent, the mixture was evaporated. 5.48 g among the resulting crude product (6.1 g) was dissolved in methanol (30 mL), a catalytic amount of 10% palladium carbon (250 mg) was added, and the mixture was reacted under pressuring by hydrogen (3.9 kg/cm2). After 1.3 hours, the catalyst was filtered off, and then the filtrate was concentrated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system). The resulting product (3.0 g) was dissolved in acetone (50 mL) and 5N hydrochloric acid (20 mL), and the mixture was stirred for 3 hours under reflux conditions. The solution was evaporated, to give the title compound as a reddish yellow oil (1.96 g, 58%: 3 steps).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C([O:7][C:8](=[O:18])[CH2:9]P(OCC)(OCC)=O)(C)(C)C.[C:19]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=O)[CH:20]([CH3:22])[CH3:21]>O1CCCC1>[CH3:21][CH:20]([CH3:22])[CH:19]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:9][C:8]([OH:7])=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(CP(=O)(OCC)OCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C(C)C)(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was naturally returned to room temperature
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for 13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
by adding water and ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
5.48 g among the resulting crude product (6.1 g) was dissolved in methanol (30 mL)
ADDITION
Type
ADDITION
Details
a catalytic amount of 10% palladium carbon (250 mg) was added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted under pressuring by hydrogen (3.9 kg/cm2)
WAIT
Type
WAIT
Details
After 1.3 hours
Duration
1.3 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product (3.0 g) was dissolved in acetone (50 mL)
STIRRING
Type
STIRRING
Details
5N hydrochloric acid (20 mL), and the mixture was stirred for 3 hours under reflux conditions
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C(CC(=O)O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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